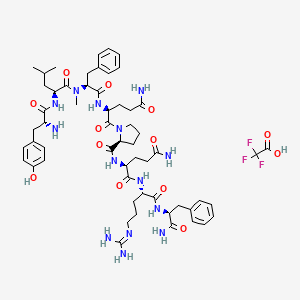

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H78N14O11.C2HF3O2/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33;3-2(4,5)1(6)7/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62);(H,6,7)/t37-,38+,39+,40+,41+,42+,43+,44+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJVZSWYKZEAKD-OZHXMYKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79F3N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate, commonly referred to as [D-Tyr1, (NMe)Phe3]NPFF, is a synthetic analog of neuropeptide FF (NPFF), a neuropeptide involved in various physiological processes, particularly in pain modulation and opioid receptor interactions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its binding characteristics, receptor interactions, and implications for pain management and opioid tolerance.

Binding Characteristics

The binding properties of [D-Tyr1, (NMe)Phe3]NPFF have been extensively studied using quantitative autoradiography. Research indicates that this compound exhibits high affinity for NPFF receptors, with a dissociation constant of approximately 0.1 nM, demonstrating its potential as a potent ligand for these receptors .

Table 1: Binding Affinity of [D-Tyr1, (NMe)Phe3]NPFF

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| [D-Tyr1, (NMe)Phe3]NPFF | NPFF Receptors | 0.1 |

Receptor Interactions

Neuropeptide FF receptors are implicated in modulating the effects of opioids. Studies have shown that [D-Tyr1, (NMe)Phe3]NPFF can antagonize the analgesic effects of morphine and other opioids. For instance, the administration of RF9, an NPFF receptor antagonist, has been shown to prevent the development of hyperalgesia induced by fentanyl in animal models . This suggests that [D-Tyr1, (NMe)Phe3]NPFF may play a critical role in opioid tolerance mechanisms.

Physiological Effects

The physiological effects of [D-Tyr1, (NMe)Phe3]NPFF extend beyond pain modulation. It has been observed that this compound can influence food intake and body weight regulation. Notably, studies indicate that it may exert anorectic effects when administered centrally or subcutaneously .

Case Study: Opioid-Induced Hyperalgesia

In a study examining opioid-induced hyperalgesia in rats, the administration of [D-Tyr1, (NMe)Phe3]NPFF was associated with significant alterations in pain sensitivity and tolerance development. The findings suggest that targeting NPFF receptors could be a viable strategy for managing opioid-related side effects .

Mechanistic Insights

The mechanism by which [D-Tyr1, (NMe)Phe3]NPFF exerts its effects involves modulation of cyclic adenosine monophosphate (cAMP) levels and calcium mobilization within cells expressing NPFF receptors. This signaling pathway is crucial for mediating the physiological responses associated with pain and opioid interactions .

相似化合物的比较

Chemical Data :

| Property | Value |

|---|---|

| Molecular Formula | C₅₅H₇₈N₁₄O₁₁ |

| Molecular Weight | 1111.31 g/mol |

| Salt Form | Trifluoroacetate |

| Catalog ID | N1909 |

Comparison with Similar Compounds

Native Neuropeptide FF (NPFF)

Structure: FLFQPQRF-NH₂ (L-amino acids). Key Features:

Comparison :

BIBP 3226 Trifluoroacetate

Structure: Non-peptide antagonist with trifluoroacetate salt . Key Features:

Comparison :

| Parameter | (D-Tyr¹,N-Me-Phe³)-NPFF Trifluoroacetate | BIBP 3226 Trifluoroacetate |

|---|---|---|

| Chemical Class | Modified peptide | Non-peptide |

| Receptor Selectivity | Likely NPFF1/NPFF2 agonist | Dual NPY Y1/NPFF antagonist |

| Stability | High (D-amino acid, N-methylation) | Moderate (small molecule) |

| Therapeutic Potential | Cardiovascular modulation | Anxiety, opioid modulation |

RF9 (1-Adamantanecarbonyl-Arg-Phe-NH₂ Trifluoroacetate)

Structure : Modified peptide with adamantane group and trifluoroacetate .

Key Features :

Comparison :

- RF9’s adamantane modification enhances blood-brain barrier penetration, whereas (D-Tyr¹,N-Me-Phe³)-NPFF Trifluoroacetate may have restricted central access due to its peptide nature.

- Both compounds use trifluoroacetate for solubility, but RF9 acts as an antagonist, contrasting with the putative agonist activity of the target compound .

BIBO3304 Trifluoroacetate

Structure : Peptidic Y1 receptor antagonist with trifluoroacetate salt .

Key Features :

Comparison :

- Unlike (D-Tyr¹,N-Me-Phe³)-NPFF Trifluoroacetate, BIBO3304 primarily targets NPY receptors, highlighting divergent therapeutic applications (memory vs. cardiovascular regulation).

Research Findings and Implications

- Receptor Specificity : Structural modifications in (D-Tyr¹,N-Me-Phe³)-NPFF Trifluoroacetate may alter binding to NPFF1/NPFF2 compared to native NPFF, as seen in analogous compounds like RF9 .

- Salt Form Impact : Trifluoroacetate is widely used in neuropeptide analogs (e.g., BIBP 3226, RF9) to enhance solubility without altering biological activity .

- Functional Outcomes : NPFF analogs show promise in hypertension research, as NPFF depletion in human hypertensive brains correlates with dysregulated GABAergic signaling .

准备方法

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing (D-Tyr1,N-Me-Phe3)-Neuropeptide FF is manual or automated solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach allows for the sequential assembly of amino acids on a solid resin, facilitating efficient synthesis of peptides with complex modifications such as D-amino acids and N-methylated residues.

Resin Selection: Rink amide resin is commonly used to yield C-terminal amidated peptides, which is critical for mimicking the native peptide structure.

Amino Acid Coupling: Each amino acid, protected by Fmoc groups, is coupled sequentially. The coupling of N-methylated phenylalanine at position 3 requires optimized activation to overcome steric hindrance. Typical coupling reagents include dicyclohexylcarbodiimide (DCC) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.

Deprotection: The Fmoc group is removed after each coupling step using 20% piperidine in dimethylformamide (DMF).

Side-Chain Protection: Side chains of amino acids, including the tyrosine hydroxyl and other reactive groups, are protected with acid-labile groups such as tert-butyl (tBu) to prevent undesired reactions during synthesis.

Cleavage and Final Deprotection: After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (typically TFA/water/triisopropylsilane (TIS) in a 95:2.5:2.5 ratio). This step also removes side-chain protecting groups, yielding the crude peptide trifluoroacetate salt.

1.3 Optimization Considerations

Coupling Efficiency: Due to the presence of N-methylated amino acids, coupling times may be extended or double coupling employed to ensure completeness.

Resin Swelling: Proper swelling of the resin in DMF before synthesis is critical for efficient reactions.

Purity Control: Monitoring by Kaiser test or chloranil test during synthesis helps confirm coupling completeness.

Purification and Characterization

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard purification method, employing C18 columns with gradients of acetonitrile and water containing 0.1% TFA. This step achieves ≥95% purity, essential for biological applications.

Mass Spectrometry: MALDI-TOF or ESI-MS confirms molecular weight and verifies the presence of modifications (D-Tyr and N-Me-Phe).

Analytical HPLC: Used to assess purity and confirm the absence of truncated or deletion sequences.

Amino Acid Analysis: Confirms the correct sequence and composition.

Industrial-Scale Synthesis

For large-scale production, automated peptide synthesizers are employed, which allow precise control of reagent delivery and reaction conditions. The process scales SPPS principles with:

Automated coupling and deprotection cycles.

In-line monitoring of synthesis progress.

Large-scale preparative HPLC for purification.

Lyophilization to obtain the final trifluoroacetate salt form.

Chemical Modifications and Reaction Conditions

4.1 Incorporation of D-Tyrosine and N-Methylated Phenylalanine

The D-configuration of tyrosine at position 1 is introduced by using Fmoc-D-Tyr(tBu)-OH during SPPS.

N-methylation of phenylalanine at position 3 requires the use of Fmoc-N-Me-Phe-OH, a commercially available or custom-synthesized amino acid derivative.

4.2 Side Reactions and Mitigation

N-methylated amino acids can hinder coupling efficiency; thus, coupling reagents and conditions are optimized.

Racemization is minimized by using HOBt and mild activation conditions.

Summary Table: Key Parameters in Preparation

| Step | Method/Condition | Notes |

|---|---|---|

| Resin | Rink amide resin | For C-terminal amidation |

| Amino Acid Protection | Fmoc (N-terminus), tBu (side chains) | Acid-labile protecting groups |

| Coupling Reagents | DCC/HBTU + HOBt | To improve coupling efficiency and reduce racemization |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc groups |

| Cleavage | TFA/H2O/TIS (95:2.5:2.5) | Removes peptide from resin and side-chain protections |

| Purification | Reverse-phase HPLC (C18 column) | Gradient of acetonitrile/water + 0.1% TFA |

| Characterization | MALDI-TOF MS, Analytical HPLC, Amino Acid Analysis | Confirms purity, sequence, and modifications |

Research Findings and Validation

The described SPPS method has been validated in multiple studies for producing (D-Tyr1,N-Me-Phe3)-Neuropeptide FF with high purity and biological activity.

Analytical methods such as radioligand binding assays confirm that the synthesized peptide retains high affinity (Ki ~0.23 nM) for NPFF receptors, indicating successful incorporation of modifications and proper folding.

The trifluoroacetate salt form improves peptide solubility and stability, facilitating its use in pharmacological assays.

Additional Notes

Alternative synthetic strategies, such as solution-phase synthesis or fragment condensation, are less common due to complexity and lower yields.

Post-synthesis modifications, such as labeling for radioligand studies, require additional specific protocols but are beyond the scope of this preparation-focused article.

常见问题

Q. What are the key considerations for synthesizing (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF Trifluoroacetate using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis typically employs Fmoc-based SPPS with Rink-amide resin. Critical steps include:

- Side-chain protection : Use t-butyl (Tyr), t-butoxycarbonyl (Arg/Lys), and Trityl (His) groups to prevent undesired reactions .

- N-methylation : Introduce N-Me-Phe³ via Fmoc-N-Me-Phe-OH, ensuring coupling efficiency with HBTU/DIPEA activation .

- Trifluoroacetate counterion : Cleavage from resin using TFA-containing cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) generates the trifluoroacetate salt .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. How can researchers validate the structural integrity of this modified neuropeptide?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with expected m/z for the trifluoroacetate salt .

- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify D-Tyr¹ chirality and N-Me-Phe³ methylation. Note that residual TFA may complicate interpretation; deuterated solvents (e.g., D₂O) mitigate this .

- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to confirm stoichiometry .

Q. What are the primary biological targets of (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF?

- Methodological Answer : This analog primarily targets NPFF receptors (NPFF1R and NPFF2R). Experimental approaches include:

- Radioligand binding assays : Use [¹²⁵I]-1DMe-NPFF to assess affinity (Kd) in transfected cell membranes .

- Functional assays : Measure intracellular cAMP inhibition or [³⁵S]GTPγS incorporation to evaluate receptor activation .

- Selectivity profiling : Compare responses with related receptors (e.g., opioid receptors) to confirm specificity .

Advanced Research Questions

Q. How should researchers address contradictory data in receptor binding studies for this compound?

- Methodological Answer : Contradictions may arise from assay conditions or receptor subtypes. Mitigation strategies:

- Standardize buffers : Use 50 mM HEPES (pH 7.4) with 5 mM MgCl₂ and 1 mM EDTA to stabilize receptor conformations .

- Control for TFA interference : Pre-dialyze peptide solutions to reduce residual TFA, which may chelate ions and alter binding .

- Validate with orthogonal assays : Combine radioligand binding with functional readouts (e.g., calcium flux) to confirm activity .

Q. What experimental designs are optimal for studying the in vivo effects of this neuropeptide?

- Methodological Answer : For CNS studies:

- Administration routes : Intracerebroventricular (ICV) injection ensures direct CNS delivery; validate doses using fluorescently labeled analogs .

- Behavioral assays : Test thermal nociception (e.g., tail-flick test) and food intake modulation, with opioid co-administration to assess interactions .

- Patch-clamp electrophysiology : Use brain slices to measure neuronal excitability changes in NPFFR-expressing regions (e.g., hypothalamus) .

Q. How can residual trifluoroacetic acid (TFA) in the final product impact experimental outcomes?

- Methodological Answer : Residual TFA may:

- Alter pH-sensitive assays : Neutralize with lyophilization or dialysis (e.g., 1 kDa MWCO membranes) .

- Interfere with NMR : Use TFA-D (deuterated TFA) during synthesis to avoid proton signal overlap .

- Quantify TFA content : Ion chromatography or ¹⁹F NMR can detect residual levels; pharmacopeial guidelines recommend <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。